molecular formula C20H43NO2 B150520 Eicosasphinganine CAS No. 24006-62-0

Eicosasphinganine

Cat. No.: B150520
CAS No.: 24006-62-0
M. Wt: 329.6 g/mol
InChI Key: UFMHYBVQZSPWSS-VQTJNVASSA-N
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Description

Eicosasphinganine, also known as eicosadihydrosphingosine, is a long-chain base sphingoid. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure. This compound is characterized by its 20-carbon chain length, distinguishing it from other sphingoid bases like sphingosine and phytosphingosine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosasphinganine can be synthesized through several methods. One common approach involves the reduction of eicosasphingosine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including the fermentation of specific yeast or bacterial strains that can produce long-chain sphingoid bases. The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions: Eicosasphinganine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form eicosasphingosine.

    Reduction: As mentioned earlier, eicosasphingosine can be reduced to form this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lipidomics and Metabolic Studies

Eicosasphinganine is a crucial component of sphingolipid metabolism. It serves as a precursor for more complex sphingolipids, such as ceramides and sphingomyelins. Its quantification is essential for understanding lipid profiles in various biological systems.

Key Findings:

  • Quantitative Analysis : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to analyze sphingolipids, including this compound. These methods allow for the detailed profiling of sphingolipid species in biological samples, aiding in the study of diseases related to lipid metabolism .
  • Tissue Imaging : Tissue imaging mass spectrometry (TIMS) has been utilized to visualize the distribution of sphingolipids, including this compound, within tissues. This technique can help identify biomarkers for diseases .

Cell Signaling and Growth Regulation

This compound is involved in cellular signaling pathways that regulate growth and apoptosis. It has been shown to influence cell behavior through its role in modulating the activity of various receptors and signaling molecules.

Research Insights:

  • Heat Shock Response : this compound is implicated in the heat shock response in yeast, where it affects amino acid transport and proteolysis. This suggests potential roles in stress responses across different organisms .
  • Cellular Interactions : Sphingolipids, including this compound, mediate cell-cell interactions and are involved in the modulation of cellular responses to external stimuli such as cytokines and growth factors .

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions, particularly those involving lipid metabolism disorders.

Case Studies:

  • Niemann-Pick Disease : Research has indicated that manipulating sphingolipid metabolism can have therapeutic effects in conditions like Niemann-Pick disease type C (NPC), where this compound levels may influence disease progression .
  • Cancer Research : this compound derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that certain sphingoid bases can be more cytotoxic than traditional chemotherapeutics against specific cancer cell lines .

Comparative Data Table

Application AreaDescriptionTechniques UsedKey Findings
LipidomicsProfiling sphingolipids including this compoundLC-MS/MS, TIMSDetailed lipid profiles aid disease understanding
Cell SignalingModulation of growth and apoptosis pathwaysCell culture assaysInfluences on receptor activity and cellular responses
Therapeutic ResearchPotential treatment for lipid metabolism disordersAnimal modelsImproved outcomes in NPC models with altered lipids
Cancer TreatmentCytotoxic effects against cancer cell linesIn vitro assaysThis compound derivatives show higher potency

Mechanism of Action

Eicosasphinganine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism. The pathways involved include the sphingolipid metabolic pathway, where this compound is converted into other bioactive sphingolipids that play roles in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

    Sphingosine: An 18-carbon sphingoid base.

    Phytosphingosine: A sphingoid base with an additional hydroxyl group.

    Dihydrosphingosine: Similar to sphingosine but lacks a double bond in the long-chain base.

Comparison: Eicosasphinganine is unique due to its 20-carbon chain length, which imparts distinct biophysical properties compared to shorter-chain sphingoid bases like sphingosine and phytosphingosine. This longer chain length affects its incorporation into cell membranes and its interactions with other lipids and proteins .

This compound’s unique properties make it a valuable compound for research and industrial applications, particularly in the fields of biochemistry and pharmacology.

Biological Activity

Eicosasphinganine, also known as sphinganine-1-phosphate (S1P), is a long-chain sphingoid base that plays a crucial role in various biological processes. It is primarily involved in cellular signaling, influencing cell growth, survival, and differentiation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of this compound

This compound is derived from the hydrolysis of sphingomyelin and is characterized by its long hydrocarbon chain. It is a key component of sphingolipids, which are essential for maintaining cellular structure and function. The compound is involved in several biological pathways, including inflammation, apoptosis, and immune response modulation.

This compound exerts its biological effects through several mechanisms:

  • Cell Signaling : this compound acts as a signaling molecule that regulates various cellular processes. It activates specific receptors known as S1P receptors (S1PRs), which are G protein-coupled receptors involved in cell proliferation, migration, and survival.
  • Regulation of Apoptosis : The compound has been shown to inhibit apoptosis in various cell types by promoting cell survival pathways. This effect is mediated through the activation of the Akt pathway, which enhances cell viability.
  • Inflammatory Response Modulation : this compound plays a role in modulating inflammatory responses. It can influence the activation and migration of immune cells, such as lymphocytes and macrophages, thereby impacting immune responses during infections or tissue injury.

Physiological Effects

The biological activity of this compound has been studied across different contexts:

  • Neuroprotection : Research indicates that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. For instance, studies have shown that it can enhance the survival of Purkinje cells in models of neurodegeneration .
  • Cancer Biology : this compound has been implicated in cancer biology, where it may promote tumor growth and metastasis through its effects on cell proliferation and migration. Some studies suggest that targeting S1P signaling could be a therapeutic strategy in cancer treatment .
  • Metabolic Disorders : The compound has been associated with metabolic regulation, influencing lipid metabolism and insulin sensitivity. Its role in adipocyte differentiation suggests potential implications for obesity and related metabolic disorders .

Case Studies

Several studies have highlighted the significance of this compound in various biological contexts:

  • Neurodegenerative Diseases : A study involving feline models of Niemann-Pick disease demonstrated that treatment with miglustat (a glucosylceramide synthase inhibitor) led to decreased accumulation of glycosphingolipids and improved neuronal survival, implicating sphingolipid metabolism in neuroprotection .
  • Inflammation and Autoimmunity : Research on autoimmune conditions has shown that modulation of S1P signaling can alter immune cell trafficking and cytokine production, providing insights into potential therapeutic avenues for diseases such as multiple sclerosis .
  • Cancer Progression : In vitro studies have indicated that this compound promotes proliferation in breast cancer cell lines by activating S1PRs, suggesting its involvement in tumorigenesis .

Research Findings

Recent findings underscore the diverse roles of this compound:

  • Sphingolipidomics : Advances in sphingolipidomics have allowed for detailed profiling of sphingoid bases like this compound across different tissues, revealing their dynamic roles in health and disease .
  • Therapeutic Potential : Investigations into pharmacological agents targeting S1P signaling pathways have shown promise in treating various conditions ranging from cancer to cardiovascular diseases .

Properties

IUPAC Name

(2S,3R)-2-aminoicosane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMHYBVQZSPWSS-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469532
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24006-62-0
Record name C20-Dihydrosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24006-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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